molecular formula C10H12O4 B3327754 Propyl protocatechuate CAS No. 37757-42-9

Propyl protocatechuate

Cat. No.: B3327754
CAS No.: 37757-42-9
M. Wt: 196.2 g/mol
InChI Key: DZPQPQLYRIVMGC-UHFFFAOYSA-N
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Description

Propyl protocatechuate, also known as propyl 3,4-dihydroxybenzoate, is an ester derivative of protocatechuic acid. This compound is characterized by the presence of a propyl group attached to the carboxyl group of protocatechuic acid. It is known for its antioxidant properties and is commonly found in various plants and fruits.

Preparation Methods

Synthetic Routes and Reaction Conditions: Propyl protocatechuate can be synthesized through the esterification of protocatechuic acid with propanol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the same esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Propyl protocatechuate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones, which are compounds with a fully conjugated cyclic dione structure.

    Reduction: The compound can be reduced to form catechols, which are dihydroxybenzenes.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed:

    Oxidation: Quinones

    Reduction: Catechols

    Substitution: Various substituted benzoates

Scientific Research Applications

Propyl protocatechuate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: Its antioxidant properties make it a subject of study in the prevention of oxidative stress-related diseases.

    Medicine: Research has shown its potential in the development of anti-inflammatory and anticancer drugs.

    Industry: It is used as a preservative in food and cosmetic products due to its antioxidant properties.

Mechanism of Action

The antioxidant activity of propyl protocatechuate is primarily due to its ability to donate hydrogen atoms from its hydroxyl groups, neutralizing free radicals. This action helps in preventing cellular damage caused by oxidative stress. The compound also interacts with various molecular targets and pathways involved in inflammation and cancer, making it a potential therapeutic agent.

Comparison with Similar Compounds

    Methyl protocatechuate: An ester derivative with a methyl group instead of a propyl group.

    Ethyl protocatechuate: An ester derivative with an ethyl group.

    Butyl protocatechuate: An ester derivative with a butyl group.

Comparison: Propyl protocatechuate is unique due to its specific propyl group, which influences its solubility, reactivity, and biological activity. Compared to its methyl and ethyl counterparts, this compound has a longer carbon chain, which can affect its interaction with biological membranes and its overall stability.

Properties

IUPAC Name

propyl 3,4-dihydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-2-5-14-10(13)7-3-4-8(11)9(12)6-7/h3-4,6,11-12H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPQPQLYRIVMGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC(=C(C=C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901314128
Record name Propyl protocatechuate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901314128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37757-42-9
Record name Propyl protocatechuate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37757-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propyl protocatechuate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901314128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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